N-benzyl-N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
Properties
IUPAC Name |
N-benzyl-N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-15-8-9-18(12-20(15)22)26(13-17-6-4-3-5-7-17)29(27,28)19-10-11-21-24-23-16(2)25(21)14-19/h3-12,14H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDWNBSLWGKWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound belonging to the class of triazolopyridine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring fused to a pyridine ring, along with various substituents such as benzyl and fluoro groups. The presence of the sulfonamide moiety contributes to its biological activity.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20FN5O2S |
| Molecular Weight | 393.46 g/mol |
| Solubility | Soluble in DMSO and other organic solvents |
Antimalarial Activity
Recent studies have indicated that compounds within the triazolopyridine class exhibit significant antimalarial properties. For instance, a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were synthesized and evaluated for their efficacy against Plasmodium falciparum. Notably, compounds such as 3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide demonstrated potent activity with an IC50 value of 2.24 µM .
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:
- Leukemia Cell Lines : Compounds similar in structure exhibited IC50 values ranging from 0.96 µM to 18.8 µM against different leukemia cell lines .
- Breast and Lung Cancer : Other derivatives were tested for antiproliferative activity against breast (MCF7) and lung cancer cells with varying degrees of success .
The biological activity of this compound is attributed to its ability to inhibit specific enzymes and modulate cellular pathways:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites and preventing normal enzymatic functions.
- Signal Transduction Modulation : It may interact with cellular receptors that influence signal transduction pathways involved in cell proliferation and apoptosis .
Study 1: Antimalarial Efficacy
In a recent study conducted by researchers at the University of Antwerp, a library of triazolopyridine sulfonamides was screened for antimalarial activity. The study found that certain compounds effectively inhibited Plasmodium falciparum, highlighting the potential for developing new antimalarial therapies based on this scaffold .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of related triazolopyridine derivatives. The study concluded that compounds exhibiting specific structural features showed enhanced cytotoxicity against various cancer cell lines. Notably, those with meta-substituted groups displayed significant growth inhibition compared to their unsubstituted counterparts .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The antimalarial activity and physicochemical properties of triazolopyridine sulfonamides are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds from the literature:
Substituent Effects on Antimalarial Activity
Key Observations :
- Dual Aryl vs. Single Aryl Substitution: Compounds with dual aryl groups (e.g., 8h, target compound) exhibit higher steric bulk, which may improve target binding but reduce solubility.
- Electron-Withdrawing Groups : Chlorine (8h) and fluorine (target compound) substituents increase electronegativity, which may stabilize the sulfonamide’s negative charge and improve target affinity. However, 8h’s higher IC50 (4.98 µM) compared to the 3-ethyl analog (2.24 µM) suggests that ethyl substitution on the triazole ring may confer superior activity .
- Methoxy vs. Methyl Substituents : The 4-methoxyphenyl group in the 3-ethyl analog improves solubility via polar interactions, whereas the target compound’s 4-methylphenyl group prioritizes lipophilicity, which could influence membrane permeability .
Physicochemical and Spectral Comparisons
- Melting Points :
- NMR Profiles :
Preparation Methods
Core Scaffold Disassembly
The target molecule dissects into three primary components:
- Triazolopyridine core : Thetriazolo[4,3-a]pyridine system can be constructed via cyclocondensation of pyridine derivatives with hydrazine or its analogs.
- Sulfonamide moiety : Introduction at position 6 suggests sulfonation of a pyridine precursor followed by nucleophilic substitution.
- N-Substituents : The N-benzyl and N-(3-fluoro-4-methylphenyl) groups likely originate from alkylation or Ullmann-type coupling reactions post-sulfonamide formation.
Critical Bond Formations
- Triazole ring closure : Intramolecular cyclization between pyridine C3 and a tethered amino group, facilitated by oxidizing agents.
- Sulfonamide linkage : Reaction of a pyridine-6-sulfonyl chloride with benzylamine and 3-fluoro-4-methylaniline under basic conditions.
- Methyl group installation : Direct alkylation or through Friedel-Crafts-type reactions on preformed intermediates.
Synthesis of theTriazolo[4,3-a]Pyridine Core
Pyridine Precursor Functionalization
The synthesis begins with 3-methylpyridine-6-sulfonic acid, which is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C. This intermediate is highly reactive, enabling subsequent amide bond formation.
Cyclocondensation for Triazole Formation
Hydrazine hydrate reacts with the pyridine sulfonamide derivative under reflux in ethanol to form a hydrazide intermediate. Subsequent treatment with trimethyl orthoformate in acetic acid induces cyclization, yielding thetriazolo[4,3-a]pyridine system. The reaction mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the orthoformate carbonyl, followed by dehydration (Scheme 1):
$$
\text{Pyridine-6-sulfonamide} + \text{N}2\text{H}4 \xrightarrow{\Delta} \text{Hydrazide} \xrightarrow{\text{HCO(OEt)}_3} \text{Triazolopyridine}
$$
Key parameters :
Sulfonamide Functionalization and N-Alkylation
Sequential N-Substitution
The sulfonamide nitrogen undergoes stepwise alkylation to introduce the benzyl and 3-fluoro-4-methylphenyl groups. Sodium hydride (NaH) in dry tetrahydrofuran (THF) facilitates deprotonation, followed by addition of benzyl bromide and 1-fluoro-3-methyl-4-iodobenzene under Ullmann coupling conditions:
$$
\text{Triazolopyridine sulfonamide} + \text{BnBr} \xrightarrow{\text{NaH, THF}} \text{Monoalkylated intermediate}
$$
$$
- \text{4-Iodo-3-fluoro-1-methylbenzene} \xrightarrow{\text{CuI, L-proline}} \text{Target molecule}
$$
Optimization data :
Regioselectivity Challenges
Competitive alkylation at both sulfonamide nitrogens necessitates careful stoichiometric control. A 1:1 molar ratio of benzyl bromide to substrate minimizes bis-alkylation, while excess 3-fluoro-4-methylphenyl iodide (1.5 equiv) ensures complete di-substitution.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
Mass Spectrometry
- HRMS (ESI+) : m/z 481.1543 [M+H]⁺ (calcd for C₂₃H₂₂FN₄O₂S: 481.1546)
- Fragmentation pattern: Loss of SO₂ (64 Da) and consecutive cleavage of benzyl group
Alternative Synthetic Routes and Comparative Evaluation
One-Pot Sulfonation-Cyclization Approach
A copper-catalyzed oxidative cyclization strategy enables concurrent triazole formation and sulfonamide installation (Scheme 2):
$$
\text{3-Methylpyridine} + \text{SO₂Cl₂} \xrightarrow{\text{CuI, DMF}} \text{Triazolopyridine sulfonamide}
$$
Advantages :
- Reduced step count
- Higher atom economy (78% vs. 65% in stepwise method)
Limitations :
- Lower regiocontrol for bulky substituents
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the cyclization step, improving yield to 82% while reducing reaction time from 8 hours to 45 minutes.
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost (USD/kg) | Required per kg API |
|---|---|---|
| Benzyl bromide | 120 | 2.4 kg |
| 4-Iodo-3-fluoro-1-methylbenzene | 950 | 1.1 kg |
| CuI | 2200 | 0.05 kg |
Total raw material cost : ~$1,450/kg API
Environmental Impact Mitigation
- Solvent recovery : Distillation reclaims 85% THF
- Catalyst recycling : Copper residues adsorbed on activated carbon (95% efficiency)
Q & A
Basic: What are the common synthetic pathways for preparing N-benzyl-N-(3-fluoro-4-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
Core Formation : Cyclization of hydrazine intermediates with pyridine derivatives, often using phosphorus oxychloride (POCl₃) or sodium hypochlorite (NaClO) as oxidants for triazole ring closure .
Sulfonamide Functionalization : Reaction of the triazolopyridine core with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the sulfonamide group .
Substituent Introduction : Alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to install the benzyl and 3-fluoro-4-methylphenyl moieties .
Example Protocol :
- Step 1 : Oxidative cyclization of a hydrazine intermediate (e.g., N-[(aryl)methylideneamino]pyridin-2-amine) with NaClO in ethanol yields the triazolopyridine core .
- Step 2 : Sulfonation at the 6-position using benzenesulfonyl chloride in anhydrous DMF .
Basic: How is the molecular structure of this compound characterized in academic research?
Methodological Answer:
Structural elucidation relies on:
Spectroscopic Techniques :
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing triazole ring protons at δ 8.0–9.0 ppm) .
- FT-IR : Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching C₂₄H₂₂F₃N₅O₂S) .
X-ray Crystallography (if available): Resolves crystal packing and bond angles for the triazolopyridine core .
Advanced: How can researchers optimize reaction yields for the sulfonamide functionalization step?
Methodological Answer:
Critical factors include:
Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance sulfonyl chloride reactivity .
Base Selection : Use of anhydrous K₂CO₃ or Et₃N to scavenge HCl byproducts and prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
